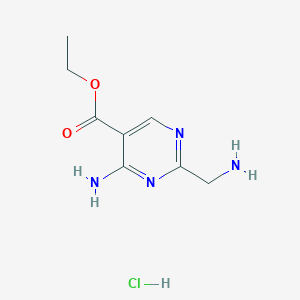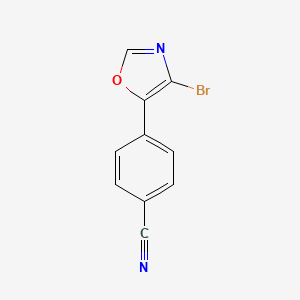
5-(Quinolin-8-yl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinolin-8-yl)pentan-2-one is an organic compound that features a quinoline ring attached to a pentanone chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-yl)pentan-2-one typically involves the formation of the quinoline ring followed by the attachment of the pentanone chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently used . These methods allow for the large-scale production of quinoline derivatives with high purity and consistency.
化学反応の分析
Types of Reactions
5-(Quinolin-8-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
5-(Quinolin-8-yl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and other materials.
作用機序
5-(キノリン-8-イル)ペンタン-2-オンの作用機序は、さまざまな分子標的との相互作用を伴います。キノリン部分はDNAにインターカレーションすることができ、複製と転写のプロセスを阻害します。 さらに、この化合物は酵素や受容体と相互作用し、その活性を調節し、治療効果をもたらす可能性があります .
6. 類似化合物の比較
類似化合物
キノリン: 多様な生物活性を持つ基本構造。
キノリン-2-オン: 医薬品化学における応用で知られています。
フェナントリジン-6-オン: 重要な生物活性を持つもう1つの複素環式化合物です.
独自性
5-(キノリン-8-イル)ペンタン-2-オンは、キノリン環とペンタノン鎖を組み合わせた独自の構造を持つため、独特です。 この組み合わせにより、さまざまな用途に役立つ、独特の化学的および生物学的特性が生まれます .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Quinolin-2-one: Known for its applications in medicinal chemistry.
Phenanthridin-6-one: Another heterocyclic compound with significant biological activities.
Uniqueness
5-(Quinolin-8-yl)pentan-2-one is unique due to its specific structure, which combines the quinoline ring with a pentanone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
920491-96-9 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
5-quinolin-8-ylpentan-2-one |
InChI |
InChI=1S/C14H15NO/c1-11(16)5-2-6-12-7-3-8-13-9-4-10-15-14(12)13/h3-4,7-10H,2,5-6H2,1H3 |
InChIキー |
OZAWHYUVWYCYTH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)





![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)

![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
